tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate
Description
tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an ethyl linker, and a 5-ethyl-2,4-dioxooxazolidin-3-yl heterocyclic moiety.
Properties
IUPAC Name |
tert-butyl N-[2-(5-ethyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-8-9(15)14(11(17)18-8)7-6-13-10(16)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXAKDIJXULSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)O1)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivativeThe reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- tert-Butyl carbamate group : Provides steric protection and modulates solubility.
- Ethyl linker : Enhances flexibility and influences pharmacokinetic properties.
Comparisons with analogs :
Physical Properties
- Melting Point: Not reported for the target compound. Pyrazole analogs (10a–10d) exhibit melting points between 107–191°C, suggesting that the oxazolidinone derivative may have similar thermal stability .
- Solubility : The Boc group and ethyl linker likely enhance lipophilicity compared to unsubstituted carbamates (e.g., ethyl carbamate) .
Biological Activity
Tert-butyl (2-(5-ethyl-2,4-dioxooxazolidin-3-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an ethyl chain linked to a 2,4-dioxooxazolidine moiety. Its molecular formula is , with a molecular weight of approximately 241.29 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate dioxooxazolidine derivatives. The process can be optimized for yield and purity through various coupling reagents and conditions.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. In a study involving derivatives of carbamate compounds, several analogs demonstrated inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin. For instance, compounds synthesized showed inhibition rates ranging from 39% to 54% against carrageenan-induced paw edema in rats .
Antioxidant Activity
The biological activity of this compound also extends to antioxidant properties. Studies have shown that oxazolidinone derivatives can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms or electrons to reactive species, thus neutralizing their harmful effects.
Antimicrobial Activity
Preliminary data indicate that this compound may possess antimicrobial properties. In vitro assays have revealed activity against various bacterial strains, suggesting its potential role as an antimicrobial agent in pharmaceutical formulations.
Case Studies
The biological activities of this compound can be attributed to its ability to modulate inflammatory pathways and act on various molecular targets involved in oxidative stress and microbial resistance. In silico docking studies suggest interactions with key enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
